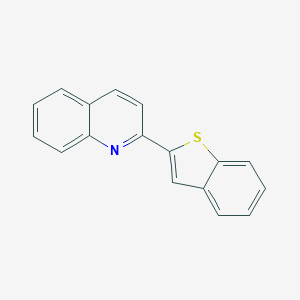
2-(1-Benzothiophen-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-2-yl)quinoline, also known as BTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a member of the quinoline family, which is a class of organic compounds that possess a fused aromatic ring system.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-2-yl)quinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(1-Benzothiophen-2-yl)quinoline has been shown to exhibit anti-cancer, anti-viral, and anti-inflammatory activities. In materials science, 2-(1-Benzothiophen-2-yl)quinoline has been investigated for its potential use as a fluorescent probe and as a building block for organic semiconductors. In organic electronics, 2-(1-Benzothiophen-2-yl)quinoline has been used as a hole-transporting material in organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzothiophen-2-yl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-(1-Benzothiophen-2-yl)quinoline has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 2-(1-Benzothiophen-2-yl)quinoline has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-(1-Benzothiophen-2-yl)quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(1-Benzothiophen-2-yl)quinoline can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(1-Benzothiophen-2-yl)quinoline can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Benzothiophen-2-yl)quinoline in lab experiments is its ease of synthesis and purification. 2-(1-Benzothiophen-2-yl)quinoline is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-(1-Benzothiophen-2-yl)quinoline is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-Benzothiophen-2-yl)quinoline. One area of interest is the development of 2-(1-Benzothiophen-2-yl)quinoline derivatives with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory activities of 2-(1-Benzothiophen-2-yl)quinoline. Additionally, 2-(1-Benzothiophen-2-yl)quinoline could be explored for its potential use as a fluorescent probe for imaging applications.
In conclusion, 2-(1-Benzothiophen-2-yl)quinoline is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(1-Benzothiophen-2-yl)quinoline that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 2-(1-Benzothiophen-2-yl)quinoline involves the condensation of 2-aminobenzothiophene and 2-chloroquinoline in the presence of a base. The reaction yields 2-(1-Benzothiophen-2-yl)quinoline as a yellow solid with a melting point of approximately 220°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Número CAS |
85111-44-0 |
|---|---|
Nombre del producto |
2-(1-Benzothiophen-2-yl)quinoline |
Fórmula molecular |
C17H11NS |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-yl)quinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-15(18-14)17-11-13-6-2-4-8-16(13)19-17/h1-11H |
Clave InChI |
WIODVQPPNKPCJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
Otros números CAS |
85111-44-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

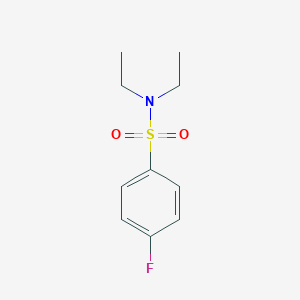
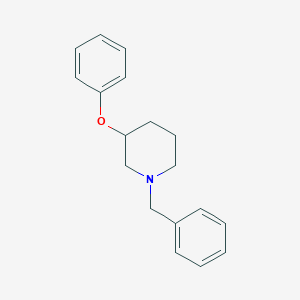
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
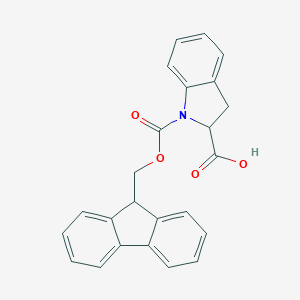
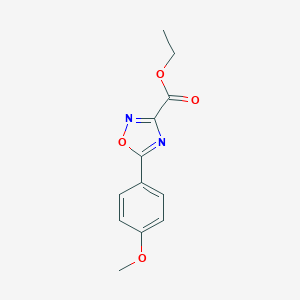

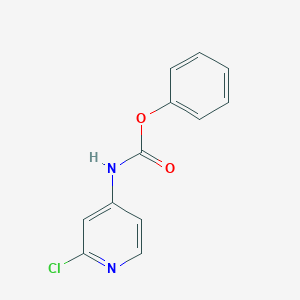

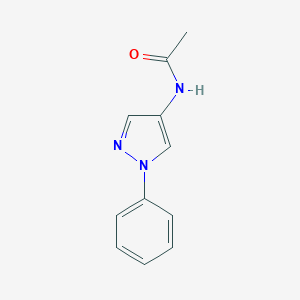
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
